![molecular formula C11H4Cl2F3IN4 B045687 5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑 CAS No. 188539-59-5](/img/structure/B45687.png)

5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑

描述

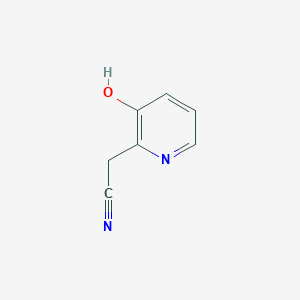

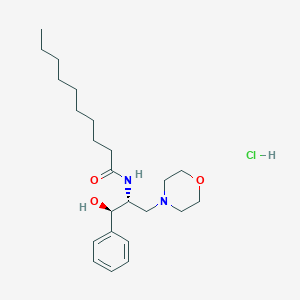

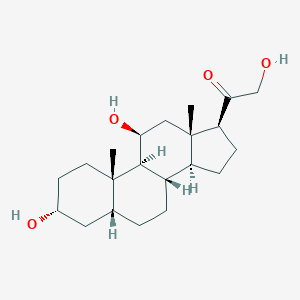

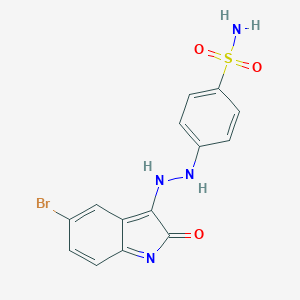

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is a biochemical used for proteomics research . It is an important intermediate in the synthesis of the insecticide Fipronil . The molecular formula is C11H4Cl2F3IN4 and the molecular weight is 446.98 .

Synthesis Analysis

The compound is synthesized from 2,6-dichloro-4-trifluoromethyl aniline as a raw material. The process involves diazotization to form a diazonium salt, which is then condensed with ethyl 2,3-dicyanopropionate. The resulting compound undergoes cyclization to yield 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, an iodo group, and a dichloro-trifluoromethyl phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization .Physical And Chemical Properties Analysis

The compound is a faint yellow or white crystalline solid with a melting point of 141-142°C. It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .科学研究应用

Agrochemicals and Pesticides

- Fipronil Intermediate : This compound serves as an intermediate in the synthesis of fipronil , a widely used insecticide. Fipronil disrupts the central nervous system of insects by blocking chloride ion passage through GABA receptors. Its broad-spectrum activity makes it effective against various pests .

作用机制

Target of Action

The primary target of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, also known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile, is the GABA receptor in the central nervous system of insects . The GABA receptor plays a crucial role in inhibitory neurotransmission.

Mode of Action

This compound actively disrupts the functioning of the central nervous system in insects by blocking the passage of chloride ions through the GABA receptors . This blockage leads to an overexcitation of the nervous system, causing the death of the insect.

Biochemical Pathways

The affected biochemical pathway is the GABAergic pathway . By blocking the GABA receptors, the compound disrupts the normal flow of chloride ions in the nervous system of the insect. This disruption leads to a series of downstream effects, including overexcitation of the nervous system and eventual death of the insect .

Result of Action

The result of the compound’s action is the death of the insect . By blocking the GABA receptors and disrupting the normal functioning of the insect’s nervous system, the compound causes overexcitation and eventual death .

安全和危害

The dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system. Appropriate personal protective equipment, such as safety glasses, protective gloves, and a respirator, should be worn when handling this compound. Contact with skin, eyes, and clothing should be avoided .

未来方向

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYLFCCPKXYTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。